1-(3-(Difluoromethyl)-1-methyl-1H-pyrazol-4-yl)ethanone
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Overview
Description
1-(3-(Difluoromethyl)-1-methyl-1H-pyrazol-4-yl)ethanone is a chemical compound that has garnered significant interest in various fields of scientific research. This compound features a pyrazole ring substituted with a difluoromethyl group and a methyl group, making it a valuable entity in synthetic chemistry and pharmaceutical research.
Mechanism of Action
Target of Action
The primary target of 1-(3-(Difluoromethyl)-1-methyl-1H-pyrazol-4-yl)ethanone is Histone Deacetylase 6 (HDAC6) . HDAC6 is a crucial drug target for both tumor and non-tumor diseases .
Mode of Action
This compound acts as an effective and selective inhibitor of HDAC6 . It interacts with HDAC6, inhibiting its activity. The exact mode of inhibition remains a subject of ongoing research .
Biochemical Pathways
The compound is used commercially as an intermediate to several fungicides which act by inhibition of succinate dehydrogenase (SDHI) . SDHI is a complex II in the mitochondrial respiration chain . Inhibition of SDHI has been known as a fungicidal mechanism of action since the first examples were marketed in the 1960s .
Result of Action
It is known that the compound’s interaction with hdac6 can lead to changes in gene expression, potentially impacting cellular function .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the choice of a synthetic route for the compound is heavily driven by economic aspects, and thus, the environmental profile often is handled as a secondary factor .
Biochemical Analysis
Biochemical Properties
1-(3-(Difluoromethyl)-1-methyl-1H-pyrazol-4-yl)ethanone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is intricate. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of this compound change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways. This includes interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex. This includes interactions with transporters or binding proteins, and effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are significant. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
The synthesis of 1-(3-(Difluoromethyl)-1-methyl-1H-pyrazol-4-yl)ethanone typically involves difluoromethylation reactions. One common method includes the use of difluorocarbene reagents, which react with pyrazole derivatives to introduce the difluoromethyl group. The reaction conditions often involve the use of metal-based catalysts and can be performed under both stoichiometric and catalytic modes . Industrial production methods may involve large-scale difluoromethylation processes, utilizing advanced catalytic systems to ensure high yield and purity .
Chemical Reactions Analysis
1-(3-(Difluoromethyl)-1-methyl-1H-pyrazol-4-yl)ethanone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol, using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Cross-Coupling: This compound can undergo cross-coupling reactions, such as Suzuki-Miyaura coupling, to form complex molecular architectures.
Scientific Research Applications
1-(3-(Difluoromethyl)-1-methyl-1H-pyrazol-4-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including its role as an enzyme inhibitor or receptor modulator.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Comparison with Similar Compounds
1-(3-(Difluoromethyl)-1-methyl-1H-pyrazol-4-yl)ethanone can be compared with other difluoromethylated compounds, such as:
1-(3-(Trifluoromethyl)-1-methyl-1H-pyrazol-4-yl)ethanone: This compound features a trifluoromethyl group instead of a difluoromethyl group, which can lead to differences in reactivity and biological activity.
1-(3-(Difluoromethyl)-1-ethyl-1H-pyrazol-4-yl)ethanone: The presence of an ethyl group instead of a methyl group can influence the compound’s physical and chemical properties.
1-(3-(Difluoromethyl)-1-methyl-1H-pyrazol-4-yl)methanol:
Properties
IUPAC Name |
1-[3-(difluoromethyl)-1-methylpyrazol-4-yl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F2N2O/c1-4(12)5-3-11(2)10-6(5)7(8)9/h3,7H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEZVCXLDJHKSQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(N=C1C(F)F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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